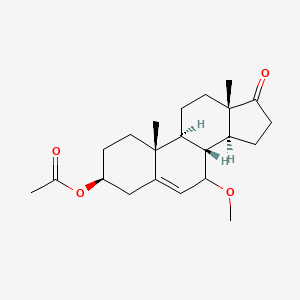
(R)-3,3'-Dimethyl-2,2'-diamino-1,1'-binaphthyl
Übersicht
Beschreibung
®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine is an organic compound that belongs to the class of binaphthyl derivatives. These compounds are known for their axial chirality and are widely used in asymmetric synthesis and catalysis. The presence of two naphthalene rings connected by a single bond gives the compound its unique chiral properties, making it an important molecule in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine typically involves the following steps:
Starting Material: The synthesis begins with ®-1,1’-bi-2-naphthol, which is commercially available.
Lithiation: The compound undergoes ortho-lithiation in the presence of a base such as n-butyllithium and a coordinating agent like TMEDA (tetramethylethylenediamine).
Iodination: The lithiated intermediate is then reacted with iodine to form ®-3,3’-diiodo-[1,1’-binaphthalene]-2,2’-diol.
Amination: The diiodo compound is subjected to a palladium-catalyzed amination reaction using an amine source to yield ®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine.
Industrial Production Methods
Industrial production of ®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and the use of efficient catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted binaphthyl compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of chiral drugs.
Industry: It is used in the synthesis of advanced materials and as a building block for various chemical products.
Wirkmechanismus
The mechanism of action of ®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to certain enzymes or receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1,1’-Bi-2-naphthol (BINOL): A widely used chiral ligand in asymmetric synthesis.
®-BINAP: Another chiral ligand with similar applications in catalysis.
®-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol: An intermediate in the synthesis of ®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine.
Uniqueness
®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its axial chirality and the presence of amino groups make it a versatile compound for various applications, particularly in asymmetric synthesis and catalysis.
Eigenschaften
Molekularformel |
C22H20N2 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1-(2-amino-3-methylnaphthalen-1-yl)-3-methylnaphthalen-2-amine |
InChI |
InChI=1S/C22H20N2/c1-13-11-15-7-3-5-9-17(15)19(21(13)23)20-18-10-6-4-8-16(18)12-14(2)22(20)24/h3-12H,23-24H2,1-2H3 |
InChI-Schlüssel |
LCMNRQVVLSVPAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C(=C1N)C3=C(C(=CC4=CC=CC=C43)C)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(4,4-Difluoropiperidin-1-yl)ethoxy]-1-benzofuran-2-carboxylic acid](/img/structure/B8487938.png)
![2-(2-Formamidoethyl)imidazo [1,2-a]pyridine](/img/structure/B8487946.png)






![1,4-Dioxaspiro[4.5]decane-6-carboxylic acid, dimethylamide](/img/structure/B8487981.png)
![2,7,9-Trimethylspiro[4,5]dec-7-en-1-ol](/img/structure/B8487985.png)

![tert-butyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)piperidine-1-carboxylate](/img/structure/B8487999.png)
